molecular formula C21H17NO2 B2540635 N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE CAS No. 616214-89-2

N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE

Cat. No.: B2540635
CAS No.: 616214-89-2
M. Wt: 315.372
InChI Key: QBYDAKSVDNWPRY-UHFFFAOYSA-N
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Description

N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a naphthofuran moiety attached to a benzyl group and an acetamide group, which contributes to its unique chemical properties.

Scientific Research Applications

N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE has several scientific research applications, including:

Mechanism of Action

While the exact mechanism of action of “N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide” is not known, related naphtho[1,2-b]furan-2-carboxamides have been found to act as melanin concentrating hormone receptor 1 (MCH-R1) antagonists . This suggests potential applications in the treatment of obesity .

Future Directions

The future directions for research on “N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide” and related compounds could involve further exploration of their biological activities. For instance, naphtho[1,2-b]furan-2-carboxamides have shown promise as potential treatments for obesity , suggesting that “N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide” could also have interesting biological properties worth investigating.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones to form the naphthofuran core

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE include other naphthofuran derivatives and benzyl-substituted acetamides. Some examples are:

  • Naphtho[2,1-b]furan-2-carboxamide
  • Benzyl-2-naphthylacetamide
  • Naphtho[2,1-b]furan-1-ylmethylamine

Uniqueness

This compound is unique due to its specific combination of the naphthofuran core with the benzyl and acetamide groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20(22-13-15-6-2-1-3-7-15)12-17-14-24-19-11-10-16-8-4-5-9-18(16)21(17)19/h1-11,14H,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYDAKSVDNWPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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